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Compound of Interest

Compound Name: Hexamethyl tungsten

Cat. No.: B1219911 Get Quote

Welcome to the technical support center for Hexamethyl Tungsten (W(CH3)6). This guide is

designed for researchers, scientists, and drug development professionals to provide essential

information for the safe and effective handling of this highly volatile and reactive organometallic

compound.

Frequently Asked Questions (FAQs)
Q1: What is hexamethyl tungsten and what are its primary characteristics?

A1: Hexamethyl tungsten, with the chemical formula W(CH3)6, is a transition metal alkyl

complex. It is a red, crystalline, and highly volatile solid at room temperature.[1][2] A key

characteristic is its extreme volatility, as it sublimes at -30 °C.[1][2] It is also highly soluble in

various organic solvents like petroleum, aromatic hydrocarbons, and ethers.[1][2] This

compound is air-sensitive and known to be spontaneously flammable in air.[1][3]

Q2: What are the major safety risks associated with handling W(CH3)6?

A2: The primary safety concern is its potential for explosive decomposition, which can occur

even in the absence of air.[1][2] It is also spontaneously flammable in air and reacts vigorously

with compounds containing acidic protons, as well as with halogens.[1][3] Due to these risks, it

must be handled with extreme care in rigorously air-free and degassed systems.[3]

Q3: How stable is hexamethyl tungsten at room temperature?
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A3: At room temperature, W(CH3)6 is unstable and will decompose.[1][2] The decomposition

process releases methane and small amounts of ethane, leaving behind a black residue

purported to contain polymethylene and tungsten.[1][2]

Q4: What are the recommended storage conditions for W(CH3)6?

A4: Given its high volatility and reactivity, W(CH3)6 should be stored in a cool, dry, and well-

ventilated place under an inert atmosphere (such as nitrogen or argon). Containers must be

kept tightly closed.[4] It is crucial to prevent contact with air, moisture, and incompatible

materials to avoid decomposition or violent reactions.

Q5: Can W(CH3)6 be used for Chemical Vapor Deposition (CVD) of tungsten films?

A5: Although a patent was filed in 1991 for its use in CVD for manufacturing semiconductor

devices, it has not been widely adopted for this purpose.[1][2] Instead, tungsten hexafluoride

(WF6) combined with a reductant like hydrogen is more commonly used in industrial

applications.[2][5]

Troubleshooting Guide
This section addresses specific problems that may arise during experiments involving

W(CH3)6.
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Problem Potential Cause(s) Recommended Solution(s)

Inconsistent Precursor Flow

Rate

1. Precursor decomposition in

the bubbler/ampoule. 2.

Temperature fluctuations in the

delivery system. 3. Clogging in

delivery lines due to

decomposition products.

1. Ensure the precursor

container is maintained at the

recommended low

temperature. Avoid repeated

heating and cooling cycles.[6]

2. Verify the stability and

accuracy of all heating jackets

and temperature controllers. 3.

Perform regular maintenance

and cleaning of delivery lines.

If a clog is suspected, safely

purge the system with an inert

gas and follow appropriate

cleaning protocols.

Low or No Film Deposition

1. Insufficient precursor vapor

pressure. 2. Precursor

decomposition before reaching

the substrate. 3. Incorrect

substrate temperature (outside

the ALD/CVD window).[7]

1. Gently and precisely

increase the bubbler

temperature to increase vapor

pressure, being careful not to

exceed the decomposition

temperature. 2. Check for hot

spots in the delivery lines that

could cause premature

decomposition. Ensure uniform

heating. 3. Optimize the

substrate temperature.

Temperatures that are too high

can cause precursor

desorption or decomposition,

while temperatures that are too

low can result in low reactivity.

[7]

Poor Film Quality (e.g., high

impurity content, poor

adhesion)

1. Co-reactant (e.g., oxygen,

water) leaks into the chamber.

2. Incomplete reactions or

purging cycles in ALD. 3.

1. Perform a leak check on the

deposition system. Ensure all

fittings and seals are secure.

2. Increase the duration of
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Substrate surface is not

properly prepared or cleaned.

precursor pulses and inert gas

purges to ensure complete

surface reactions and removal

of by-products.[7] 3. Implement

a rigorous pre-deposition

substrate cleaning protocol to

remove contaminants.

Sudden Pressure Spikes in the

System

1. Rapid, uncontrolled

decomposition of the

precursor.

1. IMMEDIATELY shut down

the precursor flow and heating

systems. Safely vent the

chamber through appropriate

exhaust and scrubbing

systems. This indicates a

serious instability and potential

explosion risk.[1][2] Review all

temperature and pressure

parameters before cautiously

resuming work.

Quantitative Data Summary
The following table summarizes key physical and chemical properties of hexamethyl
tungsten.
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Property Value Source(s)

Chemical Formula C6H18W [2][8]

Molar Mass 274.05 g/mol [2][8]

Appearance
Red crystalline solid / Vivid red

gas
[1][2]

Melting Point ~30 °C [3]

Sublimation Point -30 °C [1][2]

Molecular Geometry
Distorted Trigonal Prismatic

(C3v symmetry)
[1][2][9]

W-C Stretching Frequency (IR) 482 cm-1 [3]

Experimental Protocols & Visualizations
Protocol: General Handling and Preparation for a
Deposition Experiment
Objective: To safely transfer W(CH3)6 from storage and prepare it for use in a CVD/ALD

system.

Materials:

Hexamethyl tungsten in a sealed ampoule/bubbler.

Inert atmosphere glovebox (N2 or Ar).

Deposition reactor with appropriate precursor delivery lines.

Temperature control system (heating jackets and chillers).

Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate gloves.

Methodology:
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Preparation: Ensure the glovebox is purged and has a stable inert atmosphere (<1 ppm O2,

H2O). All tools and reactor components to be used must be transferred into the glovebox

and allowed to outgas.

Precursor Installation:

Transfer the sealed W(CH3)6 ampoule into the glovebox.

Carefully connect the ampoule to the gas lines of the deposition system inside the

glovebox. Use appropriate fittings and ensure tight seals.

Once connected, the entire delivery line assembly can be carefully removed from the

glovebox and installed onto the main reactor.

System Purge: After installation, perform multiple purge-and-pump cycles on the delivery line

with high-purity inert gas to remove any residual atmospheric contaminants.

Temperature Stabilization:

Set the chiller for the W(CH3)6 ampoule to the desired sublimation/vaporization

temperature. A common starting point is a low temperature (e.g., -20 °C to 0 °C) to

establish a stable, low vapor pressure.

Set the heating jackets for the delivery lines to a temperature above the precursor's

sublimation point but well below its decomposition temperature to prevent condensation. A

typical value might be 40-50 °C.

Vapor Delivery: Once all temperatures are stable and the system is under vacuum, the

precursor can be introduced into the reaction chamber by opening the appropriate valves.

The flow rate is controlled by the ampoule temperature and any mass flow controllers in the

line.

Diagram: Experimental Workflow for W(CH3)6
Deposition
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Pre-Experiment Preparation

System Setup & Deposition

Post-Deposition
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Inert Gas

Vent System &
Remove Substrate

Fig. 1: General workflow for a deposition experiment using W(CH3)6.
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Fig. 1: General workflow for a deposition experiment using W(CH3)6.
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Diagram: Troubleshooting Logic for Poor Film Quality

Troubleshooting: Poor Film Quality

Problem:
Poor Film Quality
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Poor Adhesion?

No

Action: Perform
System Leak Check

Yes

Non-Uniform Film?

No

Action: Improve Substrate
Pre-Cleaning Protocol

Yes

Action: Verify Temperature
Uniformity Across Substrate

Yes

Re-run Experiment

No

Action: Increase
Purge Duration

Click to download full resolution via product page

Fig. 2: Decision tree for troubleshooting poor film quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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